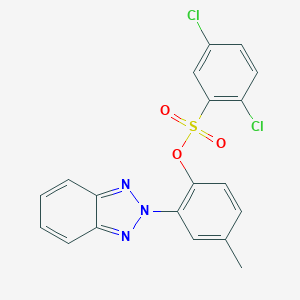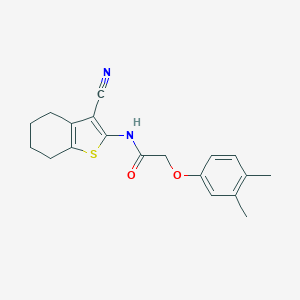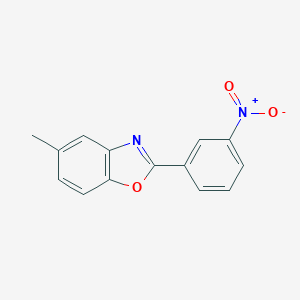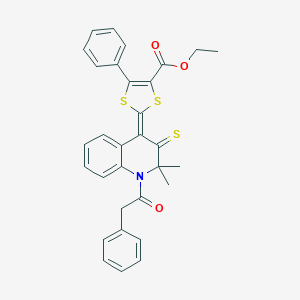
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzotriazole moiety, a methylphenyl group, and a dichlorobenzenesulfonate group, making it a versatile molecule in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The resulting benzotriazole is then functionalized with a methyl group at the 4-position using Friedel-Crafts alkylation.
The next step involves the sulfonation of 2,5-dichlorobenzene to introduce the sulfonate group. This is achieved by reacting 2,5-dichlorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. Finally, the functionalized benzotriazole and the sulfonated dichlorobenzene are coupled together using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzene moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Applications De Recherche Scientifique
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed as a corrosion inhibitor in metalworking fluids and as a UV absorber in coatings and plastics.
Mécanisme D'action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by undergoing reversible photoisomerization. Additionally, the compound can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the dichlorobenzenesulfonate group.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl methanesulfonate: Similar structure but contains a methanesulfonate group instead of dichlorobenzenesulfonate.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzenesulfonate: Similar structure but contains a benzenesulfonate group instead of dichlorobenzenesulfonate.
Uniqueness
The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE lies in its combination of the benzotriazole moiety with the dichlorobenzenesulfonate group, which imparts enhanced UV absorption and stability properties. This makes it particularly effective as a UV stabilizer and corrosion inhibitor compared to similar compounds.
Propriétés
Formule moléculaire |
C19H13Cl2N3O3S |
|---|---|
Poids moléculaire |
434.3g/mol |
Nom IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-12-6-9-18(27-28(25,26)19-11-13(20)7-8-14(19)21)17(10-12)24-22-15-4-2-3-5-16(15)23-24/h2-11H,1H3 |
Clé InChI |
KIHNGIYXYLPAHD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
SMILES canonique |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-5-(1-naphthyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405936.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B405937.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B405938.png)
![4-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405939.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B405940.png)
![2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405943.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B405944.png)

![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405951.png)
![2-[2-[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B405952.png)

![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405954.png)
![1-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405955.png)
